molecular formula C15H11NO3 B14732732 7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one

7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one

Katalognummer: B14732732
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: KRQWGCGEORNPPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one is a chemical compound belonging to the benzoxazinone family Benzoxazinones are known for their diverse biological activities and are often found in natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one typically involves the reaction of 2-aminophenol with appropriate substituted benzoyl chlorides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated under reflux conditions to facilitate the formation of the benzoxazinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst[][4].

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3-one (DIMBOA): Known for its role in plant defense mechanisms.

    3-Phenyl-2H-1,4-benzoxazin-2-one: Shares a similar core structure but lacks the methoxy group.

    7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: A related compound with a different substitution pattern.

Uniqueness

7-Methoxy-3-phenyl-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H11NO3

Molekulargewicht

253.25 g/mol

IUPAC-Name

7-methoxy-3-phenyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H11NO3/c1-18-11-7-8-12-13(9-11)19-15(17)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI-Schlüssel

KRQWGCGEORNPPK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(C(=O)O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.